(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
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Overview
Description
(1S,2S,5R)-rel-3-Azabicyclo[310]hexan-2-ylmethanol hydrochloride is a heterocyclic compound that contains a nitrogen atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation reactions, which require stringent conditions and expensive reagents such as maleic anhydride . These methods are optimized for higher yields and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines.
Scientific Research Applications
(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit proteases involved in viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar and is used in the synthesis of antiviral medications such as boceprevir and pf-07321332.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds are synthesized through photochemical decomposition and have applications in medicinal chemistry.
Uniqueness
(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZZVXDLDVFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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